molecular formula C22H20FN5OS2 B3006540 (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1351641-28-5

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B3006540
CAS No.: 1351641-28-5
M. Wt: 453.55
InChI Key: KRVXQAWTWHZSGH-UHFFFAOYSA-N
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Description

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core linked to a piperidine ring and a substituted thiazole moiety. The 1,3,4-thiadiazole scaffold is widely studied in medicinal chemistry due to its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-fluorophenyl substituent at position 5 of the thiadiazole ring enhances metabolic stability and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS2/c1-14-18(30-22(24-14)27-10-4-5-11-27)21(29)28-12-6-7-15(13-28)19-25-26-20(31-19)16-8-2-3-9-17(16)23/h2-5,8-11,15H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXQAWTWHZSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule notable for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be dissected into several key structural components:

  • Thiadiazole Ring : Known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
  • Piperidine Moiety : Commonly used in drug design due to its favorable pharmacological profile.
  • Fluorophenyl Group : Enhances lipophilicity and biological activity.

Overview of Biological Activities

Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against various bacterial strains.
AnticancerDemonstrated cytotoxicity towards cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer).
Anti-inflammatoryPotential to inhibit inflammatory pathways.
AntidiabeticMay influence glucose metabolism and insulin sensitivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated the in vitro cytotoxicity of synthesized derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil:

Compound Cell Line IC50 (µg/mL)
5-FluorouracilMCF-77.56
Compound 4iMCF-72.32
Compound 4eMCF-75.36

These findings suggest that modifications to the piperidine moiety can significantly enhance anticancer activity.

The mechanisms through which thiadiazole-based compounds exert anticancer effects are varied. They include:

  • Inhibition of DNA/RNA Synthesis : Targeting nucleic acid synthesis pathways.
  • Kinase Inhibition : Interacting with kinases involved in tumorigenesis.
  • Histone Deacetylase Inhibition : Affecting gene expression related to cell cycle regulation.

Case Studies

Several case studies have been documented regarding the biological activity of thiadiazole derivatives:

  • Case Study on HepG2 Cells : A derivative with a fluorophenyl group exhibited an IC50 value of 4.37 µg/mL against HepG2 cells, indicating strong anticancer properties.
  • Antimicrobial Efficacy : Compounds featuring the thiadiazole moiety were tested against various bacterial strains, showing significant inhibition rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features and properties of the target compound and related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Bioactivity Notes Reference
Target Compound 1,3,4-Thiadiazole + Piperidine + Thiazole 2-fluorophenyl, 4-methyl, 1H-pyrrol-1-yl Hypothesized kinase inhibition (no empirical data)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole + Thiazolidinone 4-fluorophenyl, 4-methoxyphenyl Antifungal activity reported; 4-fluorophenyl enhances lipophilicity vs. 2-fluorophenyl in target compound
2-(1H-Pyrazolo[3,4-d]pyrimidin-1-yl)ethyl chromenone derivative Pyrazolo[3,4-d]pyrimidine + Chromenone 3-fluorophenyl, 5-fluorophenyl High molecular weight (531.3 g/mol); fluorophenyl groups improve pharmacokinetics
5-(4-Methylphenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole 1,3,4-Thiadiazole 4-methylphenyl, 1H-pyrrol-1-yl Synthesized via acetic acid-mediated cyclization; structural analog of the target’s thiadiazole-pyrrole subunit
5-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole Thiazole + Pyrazole 4-fluorobenzyl, phenyl Supplier data suggests potential CNS activity; lacks piperidine flexibility

Key Observations:

Substituent Positioning :

  • The 2-fluorophenyl group in the target compound may confer distinct binding interactions compared to the 4-fluorophenyl analog in . Meta-substitution (e.g., 3-fluorophenyl in ) is common in kinase inhibitors for steric optimization .

Heterocycle Diversity: The piperidine-thiazole linkage in the target compound contrasts with thiazolidinone () or pyrazolo-pyrimidine () cores, which are associated with different target classes (e.g., thiazolidinones for antimicrobials ).

Synthetic Routes :

  • The target compound’s pyrrole-substituted thiazole moiety aligns with ’s procedure for synthesizing 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles, suggesting shared intermediates like 2,5-dimethoxytetrahydrofuran .

Physicochemical Properties: Fluorine substitution improves metabolic stability across all analogs. However, the target compound’s methanone bridge may reduce solubility compared to sulfonyl or amine-linked derivatives (e.g., ’s sulfanyl compounds) .

Research Findings and Implications

  • Structural Insights : The target compound’s hybrid architecture combines features of bioactive scaffolds (thiadiazole, thiazole, piperidine), positioning it as a candidate for multitarget drug design.
  • Synthetic Challenges : The presence of multiple heterocycles necessitates stepwise coupling, as seen in ’s glacial acetic acid-mediated cyclization, which may limit yield .

Notes

  • Contradictions : highlights the importance of fluorophenyl positioning for bioactivity, but the target compound’s 2-fluorophenyl group lacks empirical validation.
  • Authoritative Consensus : 1,3,4-Thiadiazoles are recognized for broad bioactivity, and the target compound’s design aligns with trends in fluorinated heterocyclic drug development .
  • Future Directions : Comparative studies on fluorophenyl isomerism (2- vs. 4-substitution) and piperidine ring modifications (e.g., N-alkylation) are recommended to optimize efficacy.

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